BuB3 protein - 142008-15-9

BuB3 protein

Catalog Number: EVT-1518508
CAS Number: 142008-15-9
Molecular Formula: C7H7NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bub3 protein, also known as BUB3, is a critical component of the spindle assembly checkpoint, a vital regulatory mechanism that ensures proper chromosome segregation during cell division. This protein is characterized by its unique seven-bladed β-propeller structure, which facilitates its interaction with other proteins involved in the checkpoint signaling pathway. Bub3 primarily binds to phosphorylated MELT repeats on the outer kinetochore subunit Knl1, acting as a scaffolding protein for the recruitment of other checkpoint proteins such as BubR1 and Bub1.

Source and Classification

Bub3 is classified as a spindle assembly checkpoint protein and is found in various organisms, including humans and yeast. It is encoded by the BUB3 gene located on chromosome 4 in humans. The protein plays a pivotal role in maintaining genomic stability by preventing premature anaphase onset until all chromosomes are properly attached to the mitotic spindle.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bub3 involves standard peptide chemistry methods. For instance, studies have utilized techniques such as plasmid purification and transfection to express Bub3 in various cell lines. The expression vectors containing the Bub3 sequence are typically cloned into pcDNA3.1 vectors, followed by purification using kits like those from Qiagen. Techniques such as quantitative real-time polymerase chain reaction (PCR) are employed to analyze mRNA levels, while binding interactions are often studied using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) and isothermal titration calorimetry (ITC) .

Molecular Structure Analysis

Structure and Data

Bub3 exhibits a distinctive seven-bladed β-propeller structure that forms a symmetric circular wall around a central pore. This structure is crucial for its function as it allows for specific interactions with phosphorylated substrates. The central pore region of Bub3 is essential for binding to the GLEBS motif of BubR1 and Bub1, facilitating their recruitment to kinetochores during mitosis . Structural studies using X-ray crystallography have provided insights into the binding modes of Bub3 with its partners, revealing detailed interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Bub3 participates in several biochemical reactions critical for mitotic regulation. It interacts with phosphorylated MELT motifs on Knl1, which is essential for recruiting downstream signaling components necessary for spindle assembly checkpoint activation. Mutations that disrupt these interactions can lead to checkpoint deficiencies and chromosomal instability . Additionally, phosphorylation of Bub3 by other kinases such as Bub1 has been shown to enhance its activity and interaction with target proteins .

Mechanism of Action

Process and Data

The mechanism of action of Bub3 primarily involves its role in recognizing phosphorylated targets at kinetochores. Upon binding to phosphorylated MELT repeats on Knl1, Bub3 facilitates the recruitment of Bub1, which is crucial for activating the spindle assembly checkpoint. This process ensures that all chromosomes are correctly aligned before anaphase begins, preventing aneuploidy . Studies have demonstrated that mutations affecting the binding interface of Bub3 lead to significant defects in checkpoint signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bub3 is a soluble protein with a molecular weight of approximately 25 kDa. Its stability and function are influenced by factors such as pH and ionic strength, which affect its interactions with other proteins. The protein's structure allows it to maintain functionality under physiological conditions typical of cellular environments .

Applications

Scientific Uses

Bub3 has significant implications in cancer research due to its role in maintaining genomic stability. Abnormalities in Bub3 function can lead to chromosomal missegregation, contributing to tumorigenesis. Therefore, understanding its mechanisms can provide insights into potential therapeutic targets for cancer treatment. Additionally, studies involving Bub3 contribute to broader knowledge regarding cell cycle regulation and the development of drugs aimed at enhancing or inhibiting specific checkpoints during cell division .

Structural Characterization of BUB3

Molecular Architecture of BUB3

WD40 Repeat Domain and β-Propeller Topology

BUB3 adopts a canonical seven-bladed β-propeller structure formed by WD40 repeats, each blade consisting of four antiparallel β-strands (βA–βD) arranged radially around a central pore. This topology creates two functional surfaces:

  • The top surface (blades 1–7) contains a conserved groove that binds GLEBS (Gle2-binding sequence) motifs of partner proteins like BubR1 and Bub1 [5] [6].
  • The lateral surface (blades 5–6) mediates kinetochore recruitment and checkpoint activation [6] [10].The central pore accommodates phosphorylated MELT motifs (Met-Glu-Leu-Thr) of kinetochore protein KNL1, acting as a scaffold for SAC complex assembly [5]. Mutations disrupting the propeller’s symmetry (e.g., blade-truncating variants) abrogate protein binding and SAC function [5].

Table 1: Functional Elements of BUB3’s β-Propeller

Blade PositionKey Structural FeaturesFunctional Role
Top surface (Blades 1-7)Conserved hydrophobic grooveBinds GLEBS motifs of BubR1/Bub1
Lateral surface (Blades 5-6)Electrostatic hotspotMediates kinetochore recruitment
Central porePositively charged residuesRecognizes phosphorylated MELT motifs of KNL1
Blade connectorsVariable-length loopsFacilitate conformational adaptability

Nuclear Localization Signal (NLS): Lys216–Lys222 Motif

A critical nuclear localization signal (NLS) spans residues Lys216–Lys222 in human BUB3. Key features include:

  • Essential residues: Glu213, Lys216, Lys217, Lys218, Tyr219, and Phe221 form a charged patch required for nuclear import [3] [9].
  • Functional impact: Deletion (Δ216–222) or quadruple mutation (E213Q/K216E/K217E/K218E) causes cytoplasmic mislocalization, impairing kinetochore recruitment and SAC activation [9].
  • Mechanistic role: The NLS enables BUB3’s nuclear accumulation during interphase and its redistribution to kinetochores upon nuclear envelope breakdown [3] [9]. This motif is distinct from CENP-A-dependent localization pathways, as CENP-A knockout does not alter BUB3 trafficking [9].

Table 2: Functional Impact of BUB3 NLS Mutations

MutationSubcellular LocalizationKinetochore RecruitmentSAC Function
Wild-typeNuclearNormalFunctional
Δ216–222Nuclear + cytoplasmicSeverely impairedNon-functional
E213Q/K216E/K217E/K218EPredominantly cytoplasmicAbsentNon-functional

Evolutionary Conservation of Key Residues

BUB3’s functional surfaces show remarkable evolutionary conservation:

  • Top-face residues: 85% identity across yeast, mammals, and plants, particularly in blade 2 (BubR1-binding groove) and blade 5 (Cdc20 interaction site) [5] [10].
  • GLEBS-binding interface: Residues Asp152, Arg189, and Asn238 (human numbering) are invariant in eukaryotes and mediate enthalpy-driven interactions with BubR1 [5].
  • Divergent loops: Non-conserved insertions in blades 3 and 7 enable species-specific adaptations, such as extended loops in yeast accommodating Mad3 binding [10].

These conserved elements underscore BUB3’s fundamental role in eukaryotic cell division, with sequence variations correlating with functional specialization—e.g., vertebrate-specific interactions with BubR1 versus yeast Mad3 [5] [10].

Crystal Structure Analysis

Comparison with Rae1 and Other WD40 Proteins

BUB3 shares structural homology but not functional redundancy with the mRNA export factor Rae1:

  • Topological similarity: Both exhibit seven-bladed β-propellers with conserved top-surface electrostatics (RMSD 1.8 Å for human Bub3/Rae1) [6] [7].
  • Divergent interaction partners: Rae1 binds nucleoporin Nup98 via a GLEBS-like motif, whereas BUB3 recognizes BubR1’s GLEBS—explained by subtle differences in blade 4–5 loop charge distribution [7] [4].
  • Evolutionary bifurcation: Phylogenetic analysis indicates BUB3 and Rae1 diverged from a common WD40 ancestor early in eukaryogenesis, with BUB3 specializing in checkpoint control [4] [7].

Table 3: Structural and Functional Comparison of BUB3 and Rae1

FeatureBUB3Rae1
Propeller blades77
Central pore size12 Å diameter14 Å diameter
Conserved surfaceTop face + blades 5–6 lateralTop face only
Key binding partnersBubR1, Bub1, KNL1Nup98, Bub1 (weak)
Primary cellular functionMitotic checkpointmRNA nuclear export

Functional Implications of Loop Insertions and Surface Features

Loop insertions and surface motifs fine-tune BUB3’s SAC functions:

  • Blade-connecting loops: Extended loops between blades 3–4 (35 residues in humans vs. 12 in yeast) confer flexibility for species-specific protein recruitment. Human BUB3’s elongated loop 3–4 accommodates BubR1’s larger GLEBS domain [5] [6].
  • Conserved hotspots: The "lateral groove" spanning blades 5–6 contains conserved acidic residues (Glu298, Asp302) that bind kinetochore protein CENP-K [6] [7]. Mutation E298A disrupts kinetochore localization without affecting BubR1 binding.
  • Electrostatic switches: Phosphorylation of blade 6 loops (e.g., Ser285 in humans) by Mps1 kinase stabilizes KNL1 binding, converting BUB3 into a tension-sensing module [5].

Notably, surface plasmon resonance studies reveal that Bub3•BubR1 complexes exhibit slow dissociation kinetics (t1/2 = 48 min), attributable to complementary electrostatic "hotspots" adjacent to the primary GLEBS interface [5]. This high-affinity, enthalpy-driven interaction (ΔG = −12.3 kcal/mol) is a key design principle for SAC inhibitors.

Concluding Remarks

BUB3’s β-propeller architecture serves as a central hub for SAC protein assembly, with its WD40 folds, NLS motif, and conserved surfaces enabling precise regulation of mitotic progression. Structural divergences from Rae1 highlight evolutionary specialization for checkpoint control, while variable loops provide functional adaptability. These insights establish BUB3 as a template for targeted cancer therapeutics disrupting SAC activity in hyperproliferative cells.

Properties

CAS Number

142008-15-9

Product Name

BuB3 protein

Molecular Formula

C7H7NO2

Synonyms

BuB3 protein

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